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Compound of Interest

Compound Name: Benzyl-PEG6-bromide

Cat. No.: B8096290

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and synthesis of Benzyl-PEG6-bromide, a heterobifunctional linker commonly utilized in
pharmaceutical sciences and drug development, particularly in the construction of Proteolysis
Targeting Chimeras (PROTACS) and Antibody-Drug Conjugates (ADCs).

Chemical Structure and Properties

Benzyl-PEG6-bromide is comprised of three key functional components: a benzyl protecting
group, a hexa(ethylene glycol) (PEG6) spacer, and a terminal bromide. This unique
architecture imparts specific functionalities crucial for its application in bioconjugation and drug
delivery.

o Benzyl Group: The benzyl ether serves as a stable protecting group for the terminal hydroxyl
of the PEG chain. It can be selectively removed under specific conditions, such as catalytic
hydrogenation, to reveal a reactive hydroxyl group for further chemical modification.

o PEGS6 Spacer: The hydrophilic hexa(ethylene glycol) chain enhances the aqueous solubility
of the molecule and any conjugate it is incorporated into. The defined length of the PEG
spacer allows for precise control over the distance between conjugated moieties.

e Bromide: The terminal bromide is an excellent leaving group, making the molecule highly
susceptible to nucleophilic substitution reactions. This allows for efficient conjugation with
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nucleophiles such as thiols (from cysteine residues in proteins) and amines (from lysine
residues or N-termini).

hemical Identifi I :

Property Value

1-(Benzyloxy)-2-(2-(2-(2-(2-(2-

IUPAC Name bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)etha
ne

CAS Number 1449202-44-1

Molecular Formula C19H31BrOe

Molecular Weight 435.35 g/mol

C1=CC=C(C=C1l)coccoccoccocecocecoc
COBr

Canonical SMILES

Appearance Colorless to pale yellow oil

Soluble in water, DMSO, DMF, and chlorinated

Solubility vent
solvents

Synthesis of Benzyl-PEG6-bromide

The synthesis of Benzyl-PEG6-bromide is typically achieved through a two-step process
starting from hexa(ethylene glycol). The first step involves the mono-benzylation of
hexa(ethylene glycol) to yield Benzyl-PEG6-alcohol. The subsequent step is the conversion of
the terminal hydroxyl group to a bromide.

Synthesis of Benzyl-PEG6-alcohol

The synthesis of the precursor, Benzyl-PEG6-alcohol, involves the reaction of hexa(ethylene
glycol) with benzyl bromide in the presence of a base. This reaction proceeds via a Williamson
ether synthesis mechanism.

Experimental Protocol:
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» Reaction Setup: To a solution of hexa(ethylene glycol) (1.0 eq.) in anhydrous tetrahydrofuran
(THF), add sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C under an inert atmosphere
(e.g., argon or nitrogen).

o Alkylation: After stirring for 30 minutes, add benzyl bromide (1.0 eq.) dropwise to the reaction
mixture at O °C.

o Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow
addition of water.

o Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
e Washing: Combine the organic layers and wash with brine (2 x 30 mL).

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SOa),
filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl
acetate/hexane gradient) to afford Benzyl-PEG6-alcohol.

Parameter Value

Starting Material Hexa(ethylene glycol)

Reagents Sodium hydride, Benzyl bromide
Solvent Anhydrous Tetrahydrofuran (THF)
Typical Yield 70-85%

Purity >95% (determined by NMR and LC-MS)

Conversion of Benzyl-PEG6-alcohol to Benzyl-PEG6-
bromide

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b8096290?utm_src=pdf-body
https://www.benchchem.com/product/b8096290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8096290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The terminal hydroxyl group of Benzyl-PEG6-alcohol is converted to a bromide using a suitable

brominating agent. Common reagents for this transformation include phosphorus tribromide
(PBrs) or thionyl bromide (SOBr2).

Experimental Protocol (using PBr3):

Reaction Setup: Dissolve Benzyl-PEG6-alcohol (1.0 eq.) in anhydrous dichloromethane
(DCM) in a round-bottom flask under an inert atmosphere.

Bromination: Cool the solution to 0 °C and add phosphorus tribromide (PBrs) (0.5 eq.)
dropwise with stirring.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-
6 hours. Monitor the reaction by TLC.

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous
solution of sodium bicarbonate (NaHCO3) at 0 °C.

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
Washing: Combine the organic layers and wash with brine (1 x 20 mL).

Drying and Concentration: Dry the organic layer over anhydrous Naz2SOa, filter, and
concentrate under reduced pressure.

Purification: The crude Benzyl-PEG6-bromide can be purified by column chromatography
on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.

Parameter Value

Starting Material Benzyl-PEG6-alcohol

Reagent Phosphorus tribromide (PBr3)

Solvent Anhydrous Dichloromethane (DCM)
Typical Yield 85-97%][1]

Purity >98% (determined by NMR and LC-MS)
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Synthesis Workflow

The overall synthetic pathway for Benzyl-PEG6-bromide is depicted in the following workflow
diagram.

1. NaH, THF

2. Benzylbromide | genzyl-pEG6-alcohol [— 2PVt Benzyl-PEG6-bromide

Hexa(ethylene glycol)

Click to download full resolution via product page

Caption: Synthesis of Benzyl-PEG6-bromide.

Applications in Drug Development

Benzyl-PEG6-bromide is a valuable tool in the development of complex therapeutic
molecules. Its heterobifunctional nature allows for the sequential or orthogonal conjugation of
different molecular entities.

PROTACSs

In the field of PROTACSs, Benzyl-PEG6-bromide can be used as a linker to connect a ligand
that binds to a target protein with a ligand for an E3 ubiquitin ligase. The benzyl group can be
deprotected to allow for the attachment of one of the ligands, while the bromide end can be
reacted with a corresponding nucleophile on the other ligand.

Antibody-Drug Conjugates (ADCSs)

For ADCs, the bromide can be reacted with cysteine residues on an antibody to form a stable
thioether linkage. The benzyl-protected end can then be deprotected and functionalized with a
cytotoxic payload.

Safety and Handling

Benzyl-PEG6-bromide should be handled in a well-ventilated fume hood by trained personnel.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn. It is harmful if swallowed and may cause skin and eye irritation. For
detailed safety information, refer to the Safety Data Sheet (SDS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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